molecular formula C29H50O3 B1150938 (8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol CAS No. 289056-24-2

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol

Cat. No.: B1150938
CAS No.: 289056-24-2
M. Wt: 446.7 g/mol
InChI Key:
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Description

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol is a useful research compound. Its molecular formula is C29H50O3 and its molecular weight is 446.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Derivatives of Steroidal Compounds

Research on derivatives of steroidal compounds similar to "3,7,16-Trihydroxystigmast-5-ene" has shown potential applications in the study of their cytotoxic effects. For instance, derivatives of (22R,23R)-dihydroxystigmastane have been synthesized and their cytotoxicities were studied against carcinoma cells of the human mammary gland (MCF-7) and human hepatoma cells (Hep G2) (Drozdov et al., 2007). Such studies indicate the potential for steroidal compounds to contribute to cancer research and therapy.

Electrochemical and Polymer Applications

Steroidal compounds and their derivatives also find applications in materials science, such as in the electrochemical polymerization of new monomers for electrochromic device applications. For example, a study on the polymerization of a thienylenepyrrole derivative shows the potential for developing new materials with specific optical properties (Carbas et al., 2014).

Microbial Transformation of Steroids

The microbial transformation of steroidal compounds is another area of research, with studies exploring how fungi like Mucor racemosus can transform steroidal substrates, mainly by 7α-hydroxylation (Ge et al., 2008). These transformations are crucial for producing derivatives with specific functional groups that may have enhanced biological activities.

Organocatalysis in Chemical Synthesis

Steroidal compounds are also explored in the context of organocatalysis. For instance, triazabicyclodecene has been identified as an effective catalyst for acyl transfer and ring-opening polymerization of cyclic esters, demonstrating the versatility of steroidal and related compounds in synthetic chemistry (Pratt et al., 2006).

Bioactive Compound Synthesis

The synthesis and analysis of steroidal derivatives for their potential bioactivity is another significant area of research. Studies on cucurbitane derivatives, for example, have explored the structural variations and their implications for bioactivity (Kubicki et al., 2009).

Safety and Hazards

3,7,16-Trihydroxystigmast-5-ene may be harmful to the aquatic environment . For safety data, please refer to the Material Safety Data Sheet .

Biochemical Analysis

Biochemical Properties

3,7,16-Trihydroxystigmast-5-ene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases. These interactions are crucial for the conversion of steroids into their active or inactive forms. Additionally, 3,7,16-Trihydroxystigmast-5-ene may bind to specific receptors, influencing cellular signaling pathways and metabolic processes .

Cellular Effects

3,7,16-Trihydroxystigmast-5-ene has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of 3,7,16-Trihydroxystigmast-5-ene involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular function. For example, 3,7,16-Trihydroxystigmast-5-ene may inhibit certain enzymes involved in steroid metabolism, thereby altering the levels of active steroids in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7,16-Trihydroxystigmast-5-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,7,16-Trihydroxystigmast-5-ene remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of 3,7,16-Trihydroxystigmast-5-ene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, 3,7,16-Trihydroxystigmast-5-ene may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

3,7,16-Trihydroxystigmast-5-ene is involved in several metabolic pathways, including steroid metabolism. The compound interacts with enzymes such as hydroxysteroid dehydrogenases, which play a crucial role in converting steroids into their active or inactive forms. These interactions can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3,7,16-Trihydroxystigmast-5-ene within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 3,7,16-Trihydroxystigmast-5-ene may accumulate in certain tissues or cellular compartments, influencing its localization and activity. Understanding these processes is essential for predicting the compound’s effects in vivo .

Subcellular Localization

The subcellular localization of 3,7,16-Trihydroxystigmast-5-ene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3,7,16-Trihydroxystigmast-5-ene is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21?,22+,23+,24?,25?,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYNPKRIFCZGN-DZBXCDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.